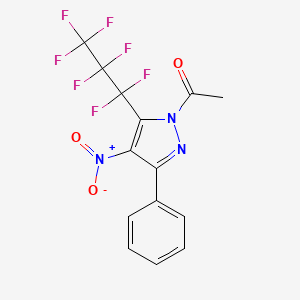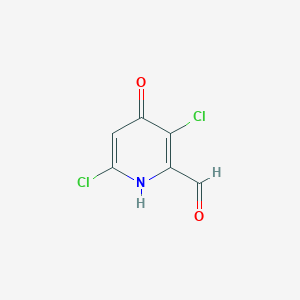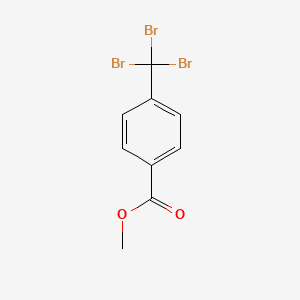
6-(Trifluoromethoxy)isatoic anhydride
Vue d'ensemble
Description
6-(Trifluoromethoxy)isatoic anhydride is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications. It is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. This compound has been widely used in various scientific research applications, including drug discovery, chemical biology, and material science.
Applications De Recherche Scientifique
Synthesis Techniques
6-(Trifluoromethoxy)isatoic anhydride, as a type of isatoic anhydride, is involved in various synthesis processes. A notable method includes the palladium-catalyzed cyclization reaction of o-iodoanilines, CO2, and CO for efficient synthesis of isatoic anhydrides, including 6-(Trifluoromethoxy)isatoic anhydride, under mild, redox-neutral conditions (Zhang et al., 2017). Additionally, the palladium-catalyzed decarboxylative coupling of isatoic anhydrides with arylboronic acids, demonstrating compatibility with various functional groups, represents another synthesis route (Lu et al., 2011).
Catalytic Reactions
Isatoic anhydrides, including 6-(Trifluoromethoxy)isatoic anhydride, serve as catalysts in several chemical reactions. For instance, a one-pot reaction of isatoic anhydride with primary alkylamines and heterocumulenes, catalyzed by Fe3O4 nanoparticles, has been developed (Yavari & Beheshti, 2011).
Heterocyclic Synthesis
One of the significant applications of isatoic anhydrides like 6-(Trifluoromethoxy)isatoic anhydride is in heterocyclic synthesis. They are used as starting materials for various heterocyclic compounds, as discussed by Kappe and Stadlbauer (1981) (Kappe & Stadlbauer, 1981). Moreover, they react with nitrogen nucleophiles to produce quinazoline and quinazolinone derivatives, which have medicinal and pharmacological relevance (Abbas et al., 2016).
Mechanistic Studies
Mechanistic studies of reactions involving isatoic anhydrides have been conducted. For instance, a theoretical analysis of Ni-catalyzed decarboxylative cycloaddition reactions of isatoic anhydrides with alkynes provides insights into the catalytic cycle and the role of different orbitals in these reactions (Guan et al., 2013).
Green Chemistry
6-(Trifluoromethoxy)isatoic anhydride, as part of the isatoic anhydrides family, is also a subject of study in green chemistry. A method using urea-hydrogen peroxide complex and ultrasound for the oxidation of isatins to isatoic anhydrides exemplifies an environmentally friendly approach (Deligeorgiev et al., 2007).
Propriétés
IUPAC Name |
5-(trifluoromethoxy)-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO4/c10-9(11,12)17-5-3-1-2-4-6(5)7(14)16-8(15)13-4/h1-3H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRULSPXFEMNUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethoxy)isatoic anhydride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039332.png)
![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3039333.png)











